3,4-Dihydroxybenzamide

Übersicht

Beschreibung

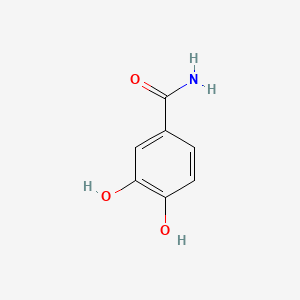

3,4-Dihydroxybenzamide is an organic compound with the chemical formula C7H7NO3. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an amide functional group. This compound is known for its antioxidant properties and is often used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of esters and hydroxylamine due to the absence of protecting group chemistry and the preparation in one step. This method is scalable and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Dihydroxybenzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes, including phosphodiesterase (PDE) enzymes. By inhibiting PDE4, it can modulate inflammatory responses by increasing cyclic AMP levels in cells, which is crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. For example, in murine models of asthma, administration significantly decreased eosinophil infiltration and pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. In a study on human breast cancer cells, treatment resulted in decreased cell viability and increased apoptosis markers .

Iron Chelation Therapy

Another notable application is its role as an iron chelator. A derivative of this compound, RAD362 (N-(3-aminopropyl)-3,4-dihydroxybenzamide), has been identified for its ability to protect against DNA damage by chelating iron. This property may provide therapeutic benefits for conditions associated with iron overload, such as hemochromatosis and thalassemia .

- Mechanism : RAD362 likely prevents free radical generation via the Fenton reaction, leading to reduced oxidative stress and cellular damage .

Material Science

In material science, this compound is explored for its potential use in developing new materials due to its unique chemical structure that allows for various modifications. Its hydroxyl groups can participate in hydrogen bonding, enhancing interaction with other materials and biological targets .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving a murine model of asthma, researchers administered this compound and observed significant reductions in inflammatory markers. The study highlighted the compound's capacity to inhibit key inflammatory pathways and suggested its potential utility in treating respiratory conditions .

Case Study 2: Anticancer Potential

A study focusing on breast cancer cell lines treated with this compound demonstrated a marked decrease in cell proliferation and increased apoptosis rates. This suggests that the compound may serve as a lead structure for developing novel anticancer agents targeting specific molecular pathways involved in tumor growth .

Wirkmechanismus

The mechanism of action of 3,4-dihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in the melanogenesis pathway. This inhibition occurs through the downregulation of tyrosinase and related proteins at the mRNA and protein levels .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzonitrile

- Homoprotocatechuate

- Catechol

Comparison: 3,4-Dihydroxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, while 3,4-dihydroxybenzoic acid is primarily used for its antioxidant properties, this compound’s amide group allows it to participate in a broader range of chemical reactions and biological interactions .

Biologische Aktivität

3,4-Dihydroxybenzamide (C7H7NO3) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent findings.

Chemical Structure and Properties

This compound features two hydroxyl groups at the 3 and 4 positions of the benzene ring, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In studies, N-n-butyl-3,4-dihydroxybenzamide demonstrated significant antiparasitic effects. For instance, a regimen involving 450 mg/kg of this compound combined with glycerol resulted in a cure rate of approximately 89% in infected mice . This suggests potential for development into therapeutic agents for treating trypanosomiasis.

The mechanism by which this compound exerts its effects involves inhibition of specific enzymatic pathways. Research indicates that it inhibits the activity of enzymes critical for the survival and proliferation of T. brucei, leading to reduced parasite viability. Specifically, it has been shown to interact with tyrosinase, an enzyme involved in melanin production, suggesting its role in melanogenesis inhibition .

Comparative Efficacy

In comparative studies with other benzamide derivatives, this compound exhibited varying degrees of biological activity. For example:

| Compound | Activity Level | Target Enzyme/Pathway |

|---|---|---|

| This compound | Moderate | Tyrosinase |

| N-Butyl-3,4-dihydroxybenzamide | High | Trypanosoma brucei |

| N-Methyl-3,4-dihydroxybenzamide | Low | Not specified |

This table highlights the differences in activity levels among similar compounds, emphasizing the unique properties of this compound.

Case Study 1: In Vivo Efficacy Against T. brucei

In a controlled study involving mice infected with T. brucei, treatment with N-n-butyl-3,4-dihydroxybenzamide showed promising results. The study administered the compound in conjunction with glycerol over a period and monitored survival rates and parasitemia levels. Results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .

Case Study 2: Inhibition of Melanogenesis

Another study investigated the effect of this compound on melanogenesis in human skin cells. The compound was found to significantly inhibit tyrosinase activity and melanin production in vitro, suggesting potential applications in skin lightening products or treatments for hyperpigmentation disorders .

Eigenschaften

IUPAC Name |

3,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWREYFHYLIYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202706 | |

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54337-90-5 | |

| Record name | 3,4-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54337-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.